![molecular formula C9H10ClF3N4 B3041689 (E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide CAS No. 339029-44-6](/img/structure/B3041689.png)

(E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide

Descripción general

Descripción

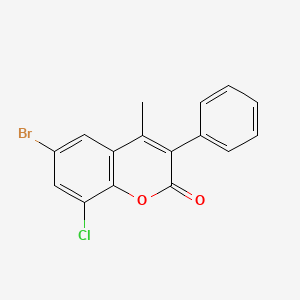

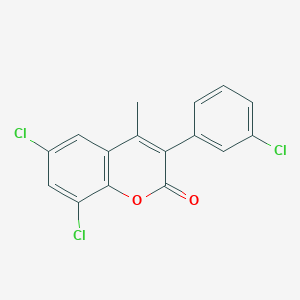

(E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide is a useful research compound. Its molecular formula is C9H10ClF3N4 and its molecular weight is 266.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality (E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agrochemicals and Crop Protection

The trifluoromethyl group in this compound contributes to its effectiveness in crop protection. Specifically, derivatives of this compound have been used to safeguard crops from pests. For instance, fluazifop-butyl , an agrochemical containing a trifluoromethylpyridine (TFMP) moiety, has been successfully employed in the field. Additionally, more than 20 other TFMP-containing agrochemicals have acquired ISO common names, emphasizing their importance in modern agriculture .

Pharmaceuticals and Drug Development

The combination of the fluorine atom’s unique physicochemical properties and the pyridine moiety’s characteristics makes TFMP derivatives valuable in pharmaceutical research. Several pharmaceutical products containing the TFMP moiety have been granted market approval, and many others are currently undergoing clinical trials. Notably, these compounds exhibit stability and improved in vivo absorption rates, making them promising candidates for drug development .

Insecticidal Activity

Some derivatives of this compound demonstrate insecticidal activity. For example, compound G10 and 3-chloro-N-(2-(N-cyano-S-(4-isopropylbenzyl)sulfonimidoyl)ethyl)-5-(trifluoromethyl)picolinamide (G11) exhibit moderate insecticidal effects against pests such as Plutella xylostella .

Fluorescent Materials and OLEDs

Trifluoromethylpyridines have also found applications in organic light-emitting diodes (OLEDs). Researchers have explored their use as thermally activated delayed fluorescence (TADF) emitters. By optimizing the horizontal emitting dipole ratio, these compounds can achieve high external quantum efficiencies (EQEs) in OLEDs .

Synthetic Intermediates

The synthesis of various compounds relies on intermediates like 3,5-bis(trifluoromethyl)benzonitrile . For instance, this intermediate plays a crucial role in producing selinexor , a drug used in cancer treatment. The synthesis of 3,5-bis(trifluoromethyl)benzonitrile involves a simple one-step reaction, highlighting its utility as a synthetic building block .

Vapor-Phase Reactions

In vapor-phase reactions, trifluoromethylpyridines can participate in diverse chemical processes. For example, the synthesis of 2-chloro-5-(trifluoromethyl)pyridine as an intermediate for fluazifop demonstrates the versatility of these compounds .

Propiedades

IUPAC Name |

N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF3N4/c1-17(2)5-15-16-8-7(10)3-6(4-14-8)9(11,12)13/h3-5H,1-2H3,(H,14,16)/b15-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEVPLVIHMZNKB-PJQLUOCWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NNC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/NC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide](/img/structure/B3041609.png)

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide](/img/structure/B3041610.png)